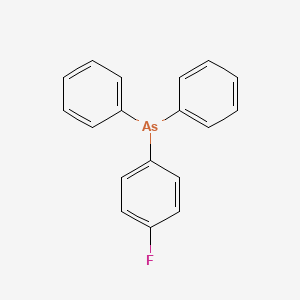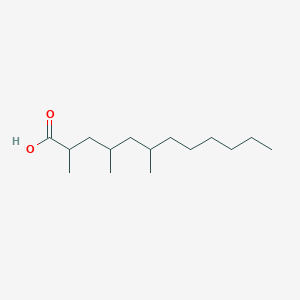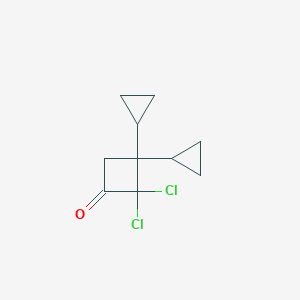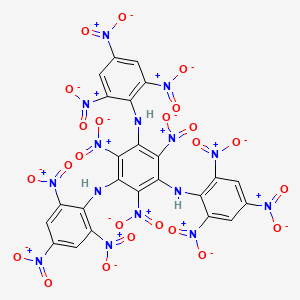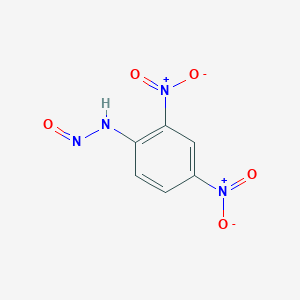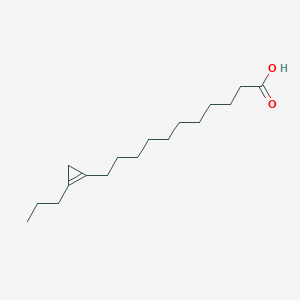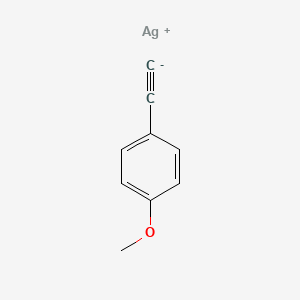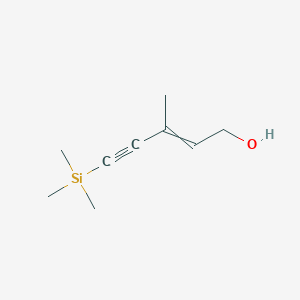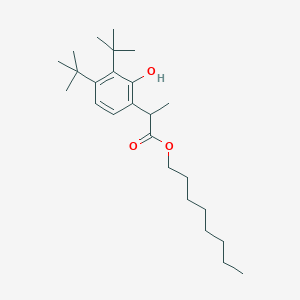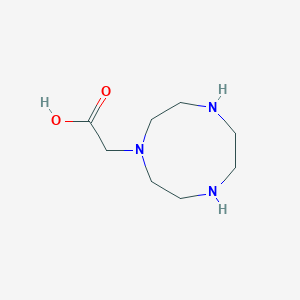
1,8-Naphthalenediamine, 4-bromo-N,N,N',N'-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- is an organic compound with the molecular formula C14H18N2Br It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and tetramethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- typically involves the bromination of 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination reaction.
化学反応の分析
Types of Reactions
1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, yielding 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets. The bromine and tetramethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,8-Naphthalenediamine, N,N,N’,N’-tetramethyl-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Naphthalenediamine, 4-bromo-N,N,N’,N’-tetramethyl- is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
120533-37-1 |
|---|---|
分子式 |
C14H17BrN2 |
分子量 |
293.20 g/mol |
IUPAC名 |
4-bromo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H17BrN2/c1-16(2)12-7-5-6-10-11(15)8-9-13(14(10)12)17(3)4/h5-9H,1-4H3 |
InChIキー |
GYLDAZCRYBOLCY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C2C(=C(C=C1)Br)C=CC=C2N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

